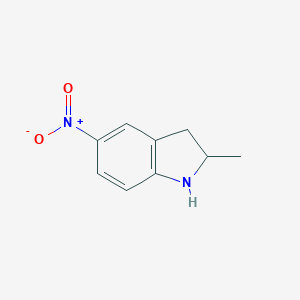

2-Methyl-5-nitroindoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-5-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-6-4-7-5-8(11(12)13)2-3-9(7)10-6/h2-3,5-6,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOZJSSFSXFDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464026 | |

| Record name | 2-Methyl-5-nitroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115210-54-3 | |

| Record name | 2,3-Dihydro-2-methyl-5-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115210-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-nitroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-nitroindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity Mechanisms of 2 Methyl 5 Nitroindoline

Reactivity of the Nitro Group

The nitro group (NO₂) at the C5 position is the most reactive functional group on the molecule under many conditions. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic attack but makes it susceptible to nucleophilic substitution and, most importantly, reduction.

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and high-yielding transformations for nitroindolines. This conversion is crucial as it dramatically alters the electronic properties of the molecule, transforming the electron-withdrawing nitro group into a strongly electron-donating amino group (NH₂), thereby opening up new avenues for subsequent derivatization. The resulting compound, 5-amino-2-methylindoline, is a valuable synthetic intermediate.

Several well-established methods are employed for this reduction:

Catalytic Hydrogenation: This is the most common and cleanest method for nitro group reduction. The reaction involves treating 2-Methyl-5-nitroindoline with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is the most frequently used catalyst, although others such as platinum(IV) oxide (PtO₂) and Raney nickel can also be effective. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) at moderate pressures and temperatures. beilstein-journals.org

Metal-Acid Systems: A classic and cost-effective alternative to catalytic hydrogenation is the use of a metal in the presence of a strong acid. beilstein-journals.org Common combinations include iron (Fe) or tin (Sn) powders with hydrochloric acid (HCl). In these reactions, the metal acts as the reducing agent, transferring electrons to the nitro group in the acidic medium.

The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. Catalytic hydrogenation is generally preferred for its high efficiency and the simple workup procedure, which typically involves filtering off the catalyst.

| Method | Reagents & Catalyst | Typical Solvent | Product |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1-5 atm), 5-10 mol% Pd/C | Ethanol, Methanol (B129727), or Ethyl Acetate | 5-Amino-2-methylindoline |

| Metal in Acid | Fe or Sn powder, conc. HCl | Ethanol, Water | 5-Amino-2-methylindoline |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol | 5-Amino-2-methylindoline |

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediate species. acs.org Although these intermediates are generally not isolated under typical reduction conditions, understanding their formation is key to comprehending the reaction mechanism. The accepted pathway, first proposed by Haber, involves a sequence of two-electron reduction steps. beilstein-journals.org

The general sequence of the reduction is as follows:

Nitro to Nitroso: The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-N=O).

Nitroso to Hydroxylamine (B1172632): The nitroso intermediate is further reduced to an N-arylhydroxylamine (Ar-NHOH).

Hydroxylamine to Amine: The final step involves the reduction of the hydroxylamine to the corresponding primary amine (Ar-NH₂).

Each of these steps involves the transfer of two protons and two electrons. acs.org The intermediates, particularly the nitroso and hydroxylamine species, are highly reactive. Under certain electrochemical or carefully controlled chemical conditions, these intermediates can be detected or even isolated, but in preparative organic synthesis, the reaction is driven to completion to form the stable amine product. The high reactivity of these intermediates is also linked to the potential for side reactions, such as condensation between the nitroso and hydroxylamine intermediates to form azoxy species (Ar-N=N(O)-Ar), which can be further reduced to azo (Ar-N=N-Ar) and hydrazo (Ar-NH-NH-Ar) compounds. However, with modern catalytic systems, the reduction to the amine is typically highly selective.

Functionalization and Derivatization Strategies

Beyond the reactivity of the nitro group, the indoline (B122111) scaffold itself offers multiple sites for functionalization. Strategies can be employed to introduce new substituents onto the aromatic ring, leveraging both classical and modern synthetic methodologies.

Electrophilic aromatic substitution is a cornerstone of arene functionalization. libretexts.org The regiochemical outcome of EAS on the this compound ring is governed by the directing effects of the existing substituents.

The amino group (N-H) of the indoline ring is a powerful activating group and an ortho, para-director. It strongly directs incoming electrophiles to the C4 and C6 positions.

The nitro group (NO₂) is a strong deactivating group and a meta-director. Relative to its own position at C5, it directs incoming electrophiles to the C4 and C6 positions.

The alkyl framework of the pyrroline (B1223166) ring fused to the benzene (B151609) ring also has a weak activating effect.

The directing effects of the amino and nitro groups are convergent, both strongly favoring substitution at the C4 and C6 positions . Therefore, EAS reactions on this compound are predicted to occur with high regioselectivity at these sites. Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). wikipedia.org

Nitration: Further nitration would require harsh conditions (e.g., fuming HNO₃/H₂SO₄) due to the deactivating effect of the existing nitro group and may not be practical, but if successful, would also be directed to C4 or C6. masterorganicchemistry.com

Modern synthetic chemistry has increasingly focused on the direct functionalization of C-H bonds, which offers a more atom-economical approach compared to traditional methods. nih.gov For indoline systems, transition metal-catalyzed C-H activation is a powerful tool, particularly for functionalizing the otherwise unreactive C7 position. researchgate.net

This strategy typically involves the installation of a directing group on the indoline nitrogen. This group coordinates to a transition metal catalyst (commonly palladium, rhodium, or ruthenium) and positions it in close proximity to the C7 C-H bond, facilitating its cleavage and subsequent functionalization. researchgate.netnih.gov While the parent N-H group in this compound can act as a directing group, derivatization with more effective directing groups like pivaloyl (Piv) or di-tert-butylphosphinoyl (P(O)tBu₂) can significantly enhance reactivity and selectivity. nih.govresearchgate.net This methodology allows for the introduction of a wide array of functional groups at the C7 position.

| Reaction Type | Catalyst System | Directing Group (on N1) | Coupling Partner | Bond Formed |

|---|---|---|---|---|

| Arylation | Pd(OAc)₂ | -P(O)tBu₂ | Arylboronic acids | C7-Aryl |

| Alkenylation | [RhCp*Cl₂]₂ | -Pivaloyl | Acrylates, Styrenes | C7-Alkenyl |

| Amidation | [Ru(p-cymene)Cl₂]₂ | -Pivaloyl | Dioxazolones | C7-Amide |

| Thioarylation | [Ru(p-cymene)Cl₂]₂ | N-Pyrimidyl | N-(Arylthio)succinimides | C7-SAr |

Transition metal-mediated cross-coupling reactions are indispensable for forming C-C and C-heteroatom bonds. For this compound, two primary strategies can be envisioned.

Conventional Cross-Coupling: This two-step approach first involves introducing a halide (e.g., Br or I) onto the aromatic ring at the C4 or C6 position via electrophilic aromatic substitution (as described in 3.2.1). This organohalide can then serve as an electrophilic partner in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids, to form new C-C bonds. wikipedia.orglibretexts.org

Denitrative Cross-Coupling: A more direct and modern approach is the use of the nitro group itself as a leaving group in a cross-coupling reaction. elsevierpure.com This transformation, known as denitrative coupling, allows for the direct replacement of the C-NO₂ bond with a C-C or C-heteroatom bond, avoiding a separate halogenation step. Palladium catalysts, often supported by specialized N-heterocyclic carbene (NHC) ligands, have been shown to effectively catalyze the denitrative Suzuki-Miyaura coupling of nitroarenes, including the closely related 5-nitroindole (B16589) substrate. acs.orgresearchgate.net This method represents a highly efficient route to functionalize the C5 position directly.

These advanced coupling reactions significantly expand the synthetic utility of this compound, allowing for the construction of complex molecular architectures.

Transition Metal-Mediated Cross-Coupling Reactions

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, these reactions would typically require prior halogenation (e.g., bromination or iodination) of the aromatic ring to serve as the electrophilic partner. While literature specifically detailing these reactions on this compound is sparse, the principles of these named reactions are broadly applicable to halo-indoline systems.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene organic-chemistry.orgwikipedia.org. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product libretexts.org. This method has been successfully applied to halo-indoles and even unprotected halo-tryptophans under aqueous conditions, demonstrating its utility for functionalizing the indole (B1671886) core nih.gov.

Suzuki Reaction: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron species (like a boronic acid) with an organohalide, catalyzed by a palladium(0) complex in the presence of a base wikipedia.orgorganic-chemistry.org. The base is crucial for activating the organoboron reagent to facilitate the transmetalation step in the catalytic cycle organic-chemistry.org. This reaction is widely used for synthesizing biaryl compounds and has been applied to a vast range of heterocyclic substrates wikipedia.org.

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide youtube.comyoutube.com. It is unique among palladium-catalyzed couplings as it typically employs a copper(I) co-catalyst. The reaction proceeds under mild conditions and is instrumental in the synthesis of conjugated enynes and arylalkynes.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a powerful tool for synthesizing aryl amines, which are prevalent in pharmaceuticals. The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the arylamine product.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System |

| Heck Reaction | Aryl/Vinyl Halide + Alkene | C(sp²)–C(sp²) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |

| Suzuki Reaction | Aryl/Vinyl Halide + Organoboron | C(sp²)–C(sp²) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |

| Sonogashira Reaction | Aryl/Vinyl Halide + Terminal Alkyne | C(sp²)–C(sp) | PdCl₂(PPh₃)₂, CuI, Amine Base |

| Buchwald-Hartwig Amination | Aryl/Vinyl Halide + Amine | C(sp²)–N | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

Other Transition Metal Catalysis for Indoline Functionalization

Beyond palladium, other transition metals like rhodium and copper are effective catalysts for the functionalization of the indoline scaffold, often through direct C-H activation, which avoids the need for pre-functionalization with halides.

Rhodium-Catalyzed Reactions: Rhodium(III) complexes have proven highly effective for the regioselective C-H functionalization at the C7 position of the indoline ring. The N-acyl or N-sulfonyl group on the indoline nitrogen acts as a directing group, enabling high selectivity.

C-H Amidation: Direct C7-amidation of indolines can be achieved using 1,4,2-dioxazol-5-ones as amidating agents, providing a route to biologically active C7-amidated indolines nih.govmetu.edu.tr.

C-H Alkoxycarbonylation and Acylation: Using anhydrides as a carbonyl source, rhodium catalysts can facilitate the C7-alkoxycarbonylation or acylation of indolines without the need for carbon monoxide gas rsc.org.

C-H Arylation: The C7 position can be arylated using arylsilanes as the coupling partner with a Rh(III) catalyst and a copper co-oxidant acs.org.

C-H Alkylation: Cross-coupling with maleimides via C-H bond activation provides access to C7-alkylated indoline derivatives wikipedia.org.

Copper-Catalyzed Reactions: Copper catalysis is an attractive, cost-effective alternative for C-H functionalization. Research has shown its utility in the regioselective C5–H alkylation of indoles bearing carbonyl groups at the C3 position using copper-carbene species pkusz.edu.cn. While this example is on an indole rather than an indoline, it highlights the potential for copper to catalyze functionalization on the benzene ring portion of the scaffold.

Table 2: Examples of Rhodium-Catalyzed C7-Functionalization of N-Acetylindoline

| Reaction Type | Reagents | Catalyst System | Product |

| Amidation | 1,4,2-Dioxazol-5-one | [RhCpCl₂]₂, AgSbF₆ | C7-Amidated Indoline |

| Alkylation | N-Methyl Maleimide | [RhCpCl₂]₂, AgSbF₆, HOAc | C7-Alkylated Indoline |

| Arylation | Phenyltriethoxysilane | [RhCp*Cl₂]₂, CuSO₄·5H₂O | C7-Arylated Indoline |

| Acylation | Benzoic Anhydride (B1165640) | [RhCl(CO)₂]₂ | C7-Acylated Indoline |

N-Acylation of Nitroindoline (B8506331) and Nitroindole Derivatives

The acylation of the nitrogen atom of the indoline ring is a critical transformation, both for installing a protecting group and for modulating the electronic and photochemical properties of the molecule. The direct acylation of nitroindolines can be challenging due to the reduced nucleophilicity of the nitrogen atom caused by the electron-withdrawing nitro group organic-chemistry.orgorganic-chemistry.org. Consequently, reactive acylating agents such as acid chlorides are often required.

The resulting N-acyl-nitroindoline derivatives are of significant interest in photochemistry. They can function as "caged compounds," where the acyl group acts as a photolabile protecting group for a carboxylic acid or other functionalities organic-chemistry.orgnih.govmdma.ch. This application is particularly well-studied for N-acyl-7-nitroindolines.

Reactions Involving Aldehyde Functionalities on Indole Scaffolds

The introduction of an aldehyde group onto the indole scaffold, typically at the C3 position to form an indole-3-carboxaldehyde, opens up a vast array of subsequent chemical transformations. The carbonyl group can undergo condensations, oxidations, and reductions, making it a key synthetic intermediate.

A notable reaction is the direct conversion of indole-3-carboxaldehydes into indole-3-acetonitriles. This transformation can be achieved in a one-pot method. For example, 4-nitroindole-3-carboxaldehyde has been successfully converted to 4-nitroindole-3-acetonitrile. The process involves reduction of the aldehyde to the corresponding alcohol with sodium borohydride (B1222165), followed by nucleophilic substitution with sodium cyanide rsc.org. This method provides a direct route to indolylacetonitrile derivatives, which are valuable precursors for tryptamines and other natural products rsc.org.

Alkylation Reactions of Indolylacetonitrile Derivatives

The methylene (B1212753) group of indolylacetonitrile is activated by the adjacent electron-withdrawing nitrile group, making it susceptible to alkylation. This reactivity allows for the introduction of various substituents at the α-position. While specific studies on the alkylation of 2-methyl-5-nitroindole-based acetonitriles are not prominent, the principles can be inferred from related systems. For instance, iron-catalyzed α-alkylation of arylacetonitriles with alcohols has been reported, providing a general method for such transformations nih.gov.

Furthermore, the indole ring itself, particularly at the C3 position, can undergo alkylation. In the context of a 5-nitroindole, Friedel-Crafts type alkylations are feasible. A study demonstrated the BF₃·OEt₂ catalyzed C3-alkylation of various indoles, including 5-nitroindole, with maleimides to yield 3-indolylsuccinimides nih.gov. This showcases the nucleophilic character of the C3 position even with a deactivating nitro group on the benzene ring.

Enantioselective Functionalization of Enamides with Indole Nucleophiles

The indole nucleus is sufficiently electron-rich to act as a nucleophile in Friedel-Crafts alkylation reactions, attacking electron-deficient species metu.edu.tr. This reactivity has been harnessed in asymmetric catalysis to achieve enantioselective additions to various electrophiles, including nitroalkenes and imines, yielding chiral 3-substituted indole derivatives metu.edu.trnih.gov.

This principle extends to the functionalization of enamides. In such a reaction, a chiral acid (either Lewis or Brønsted) would activate the enamide towards nucleophilic attack by the indole. The indole, such as the aromatized form of this compound (i.e., 2-methyl-5-nitroindole), would attack the enamide, leading to the formation of a new carbon-carbon bond. The use of a chiral catalyst ensures that this addition occurs enantioselectively. Studies on the Friedel-Crafts alkylation of indoles with nitroolefins have shown that even nitro-substituted indoles are effective nucleophiles in these transformations, achieving high enantioselectivity metu.edu.tracs.org.

Photorelease Mechanisms and Photochemical Transformations from Nitroindolines

N-Acyl-nitroindolines are a well-established class of photolabile protecting groups, often referred to as "caged" compounds organic-chemistry.orgnih.gov. Upon irradiation with UV light, typically around 350 nm, the N-acyl bond is cleaved, releasing a carboxylic acid and generating a nitrosoindole derivative nih.gov.

The mechanism proceeds through an excited state wherein the acyl group is transferred from the indoline nitrogen to one of the oxygen atoms of the ortho-nitro group, forming a highly reactive mixed nitronic-carboxylic anhydride intermediate. This intermediate is then susceptible to nucleophilic attack.

In aqueous solutions , the intermediate is attacked by water. This leads to an intramolecular redox reaction on the aromatic ring system, releasing the carboxylic acid and forming a 7-nitrosoindole product.

In aprotic organic solvents , other nucleophiles like amines or alcohols can be acylated by the intermediate, which regenerates the corresponding nitroindoline.

The efficiency of this photorelease can be tuned by substituents on the aromatic ring. Studies on 1-acyl-5,7-dinitroindolines have shown improved photolysis efficiency compared to mono-nitro analogs nih.govnih.gov. This photochemical reactivity allows for the precise spatiotemporal release of biologically active molecules, making these compounds valuable tools in chemical biology and materials science organic-chemistry.org.

Table 3: Summary of Photochemical Transformation of 1-Acyl-7-nitroindoline

| Condition | Key Intermediate | Photoproducts | Application |

| Aqueous Solution | Nitronic-Carboxylic Anhydride | Carboxylic Acid + 7-Nitrosoindole | Photorelease ("Uncaging") of acids |

| Aprotic Solvent + Nucleophile (e.g., R-NH₂) | Nitronic-Carboxylic Anhydride | N-Acylated Nucleophile + 7-Nitroindoline | Photoinduced Acylation |

Double C-H Functionalization Protocols

Double C-H functionalization is a powerful strategy in organic synthesis that allows for the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single operation, enhancing atom and step economy. This approach typically involves transition-metal catalysis to activate and functionalize two C-H bonds.

While the direct application of double C-H functionalization protocols specifically to this compound is not extensively detailed in the available literature, the principles can be understood from studies on related heterocyclic systems. For instance, palladium-catalyzed double C-H activation has been successfully applied to quinoline (B57606) N-oxides for oxidative cross-coupling reactions. nih.gov The proposed mechanism for such reactions often involves an initial coordination of the metal catalyst to the heterocycle, followed by a C-H activation step, which can proceed through various pathways like concerted metalation-deprotonation (CMD). nih.gov A second C-H activation on a coupling partner, followed by reductive elimination, furnishes the final product, with an oxidant often required to regenerate the active catalyst. nih.gov

Similarly, iron and copper catalysts have been employed for the direct functionalization of N-protected tetrahydroisoquinolines with indoles, a process that involves C-H activation. acs.org The substrate scope of these reactions has been extended to include various substituted indoles, such as 2-methylindole (B41428) and nitro-substituted indoles. acs.org These examples on related indole and N-heterocyclic structures highlight the potential for developing similar double C-H functionalization protocols for this compound, which could enable novel and efficient synthetic routes to complex derivatives.

Catalytic Applications in Organic Synthesis

The modification of the indole scaffold, including that of this compound, is a central theme in organic synthesis. Catalysis offers efficient and selective means to achieve these transformations.

Heterogeneous Catalysis for Indole Modifications (e.g., TiO2 Nanoparticles)

Heterogeneous catalysts are advantageous due to their ease of separation and potential for recyclability. Titanium dioxide nanoparticles (TiO2 NPs) have emerged as an effective heterogeneous catalyst for various organic reactions. drvskrishnagdc.edu.in Their large surface area enhances contact between reactants and the catalyst, mimicking the efficiency of homogeneous systems. drvskrishnagdc.edu.in

One notable application is in the synthesis of 3,3-di(indolyl)indolin-2-ones through the reaction of indole with isatin (B1672199). drvskrishnagdc.edu.in This reaction proceeds efficiently in water at room temperature, catalyzed by TiO2 NPs, eliminating the need for column chromatography for product purification. drvskrishnagdc.edu.in Doping TiO2 nanoparticles with vanadium (VTiO2 NPs) has been shown to further enhance catalytic activity, achieving product yields as high as 96%. drvskrishnagdc.edu.in Although this specific example does not use this compound as a substrate, it demonstrates the utility of TiO2 NPs in facilitating electrophilic substitution reactions on the indole ring, a pathway that is mechanistically relevant for substituted indoles.

| Catalyst | Substrates | Solvent | Temperature | Yield | Reference |

| TiO2 NPs | Indole, Isatin | Water | Room Temp. | High | drvskrishnagdc.edu.in |

| VTiO2 NPs | 3-methyl-4-nitroisoxazole alkenes, 3-methyl-5-pyrazolone | - | Room Temp. | 96% | drvskrishnagdc.edu.in |

Application of Solid Acid Catalysts in Indole Chemistry

Solid acid catalysts are a cornerstone of green chemistry, offering alternatives to corrosive and difficult-to-handle liquid acids. oru.edu They are employed in a variety of industrial applications and are particularly effective in acid-catalyzed reactions like esterification and Friedel-Crafts-type reactions. oru.edunih.gov

In indole chemistry, the acid-catalyzed condensation between indoles and isatins to form trisindolines is a well-established and efficient transformation. nih.gov This reaction relies on the activation of the isatin carbonyl group by the acid catalyst, which increases its electrophilicity for the subsequent nucleophilic attack by the indole ring. nih.gov Nanoporous solid acid catalysts, such as sulfonic acid-functionalized silica (B1680970) (SBA-Pr-SO3H), have proven highly effective, affording trisindolines in excellent yields (86–95%) and short reaction times (1–15 minutes) when refluxing in an aqueous ethanol mixture. nih.gov The presence of a methyl group at the C2 position of the indole, as in 2-methylindole, is well-tolerated and leads to good product yields. nih.gov This suggests that this compound would be a viable substrate for similar solid acid-catalyzed transformations.

| Catalyst | Reaction Type | Key Features | Reference |

| SBA-Pr-SO3H | Condensation of indoles and isatins | Reusable, high yields (86-95%), short reaction times | nih.gov |

| MoS2-GCN | - | Synergistic Lewis acid-base effects, large surface area | nih.gov |

Recyclable Catalytic Systems in Nitroindole Reactions (e.g., Ferric Hydrogensulfate)

The development of recyclable catalysts is crucial for sustainable chemical synthesis. Ferric hydrogensulfate [Fe(HSO4)3] is a heterogeneous catalyst that has demonstrated efficacy and reusability in several organic transformations. researchgate.netnih.gov It is particularly useful for catalyzing the [2+3] cycloaddition of nitriles with sodium azide (B81097) to produce 5-substituted-1H-tetrazoles and for the hydrolysis of nitriles to primary amides. researchgate.netnih.gov

The key advantages of using ferric hydrogensulfate include high product yields, simple methodology, and straightforward catalyst recovery via filtration. researchgate.netnih.gov While direct applications of Fe(HSO4)3 in reactions involving the indole core of this compound are not specified in the provided context, its nature as a solid acid catalyst suggests potential utility in reactions that require acid catalysis, such as electrophilic additions or substitutions on the nitroindole ring. Its proven recyclability makes it an attractive candidate for developing environmentally benign synthetic protocols.

Mechanistic Investigations of Catalyzed Reactions

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and expanding the scope of a catalytic transformation. For acid-catalyzed reactions in indole chemistry, such as the formation of trisindoline from isatin and indole, the mechanism is generally accepted to proceed via a Friedel-Crafts electrophilic aromatic substitution pathway. nih.gov

The process involves two main steps:

Activation: The acid catalyst protonates the C-3 carbonyl oxygen of isatin, significantly enhancing its electrophilicity. nih.gov

Nucleophilic Attack: The electron-rich C-3 position of the indole ring attacks the activated carbonyl carbon of the isatin intermediate. This is followed by the formation of a 3-hydroxy-3-indolyl-2-indolone intermediate. nih.gov

Second Addition: This intermediate can then be protonated again, leading to the elimination of a water molecule to form a new electrophilic carbocation. A second indole molecule then attacks this carbocation, leading to the final 3,3-di(3-indolyl)-2-indolone product after deprotonation. nih.gov

In transition metal-catalyzed C-H functionalization reactions, the mechanisms are often more complex and dependent on the specific metal and ligands used. For instance, palladium-catalyzed processes may involve a concerted metalation-deprotonation (CMD) pathway where the C-H bond is broken with the assistance of a ligand, which acts as a base. nih.gov Mechanistic studies, including kinetic isotope effect (KIE) measurements, can help elucidate whether the C-H bond cleavage is the rate-limiting step of the reaction. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques

Chromatographic methods are fundamental for the separation, identification, and quantification of 2-Methyl-5-nitroindoline from reaction mixtures and for the determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of its synthesis. bjbms.org Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. sielc.com This method allows for the effective separation of the target compound from starting materials, intermediates, and byproducts.

The analysis of related nitroaromatic compounds is often performed using C18 columns with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. researchgate.netresearchgate.net An acid, such as phosphoric acid or formic acid, may be added to the mobile phase to improve peak shape and resolution. sielc.comsielc.com Detection is typically carried out using a UV detector, as the nitroaromatic structure of this compound provides strong chromophores.

Table 1: Illustrative HPLC Conditions for Analysis of Nitroaromatic Compounds

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., Symmetry C18, 4.6 mm × 150 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile and Water sielc.comresearchgate.net |

| Elution Mode | Isocratic or Gradient researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV Spectrophotometry (e.g., 290 nm) researchgate.net |

| Purpose | Purity assessment, quantification, reaction monitoring bjbms.org |

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering enhanced speed, resolution, and sensitivity. ijraset.com This technique utilizes columns packed with sub-2 µm particles, which allows for much faster analysis times without sacrificing separation efficiency. ijraset.com For reaction progress studies of this compound, UPLC is particularly advantageous as it can provide near real-time updates on the consumption of reactants and the formation of the product. The methodologies used in HPLC are often scalable to UPLC systems, typically by transitioning to columns with smaller particle sizes (e.g., <3 µm). sielc.comsielc.com The increased throughput makes UPLC a highly efficient tool in process development and optimization.

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for qualitatively monitoring the progress of chemical reactions in real-time. rsc.orgyoutube.com In the synthesis of this compound, TLC is used to track the disappearance of starting materials and the appearance of the desired product. The technique involves spotting the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. rsc.org

The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent), often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate (B1210297). The separation is based on the differential adsorption of the components to the stationary phase. youtube.com Because this compound contains a chromophore, the spots can be readily visualized under UV light. rsc.org By comparing the retention factor (Rf) of the spots from the reaction mixture with those of the starting materials, the progress of the reaction can be efficiently determined. youtube.com

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise molecular structure of this compound in solution. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework.

¹³C NMR (Carbon-13 NMR): This spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum for this compound would display separate signals for each carbon in the molecule, including the aromatic carbons, the aliphatic carbons of the indoline (B122111) ring, and the methyl carbon. The positions of the signals, particularly for the aromatic carbons, are significantly affected by the nitro substituent.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Assignments for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 8.0 | 105 - 155 |

| Indoline N-H | 3.5 - 5.0 (broad) | N/A |

| Indoline C2-H | 3.5 - 4.5 | 50 - 65 |

| Indoline C3-H₂ | 2.8 - 3.4 | 30 - 45 |

| Methyl (CH₃) | 1.2 - 1.6 | 15 - 25 |

Note: The predicted values are based on the analysis of related chemical structures and general principles of NMR spectroscopy.

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides definitive evidence for its key structural features. The nitro group (NO₂) gives rise to two very strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations. mdpi.com Other important absorptions include the N-H stretch of the secondary amine, C-H stretches for the aromatic and aliphatic portions, and C=C stretches from the aromatic ring. openstax.orglibretexts.org

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| Nitro (NO₂) Asymmetric | Stretch | 1500 - 1570 | Strong |

| Nitro (NO₂) Symmetric | Stretch | 1300 - 1370 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For compounds like this compound, the absorption of UV-Vis light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorption (λmax) is influenced by the molecular structure and the solvent environment.

The phenomenon of solvatochromism, where the color of a substance changes with the polarity of the solvent, provides significant insight into the differential solvation of the ground and excited states of a molecule. nih.gov Studies on related nitroaromatic compounds demonstrate that changes in solvent polarity can lead to shifts in the λmax, which can be correlated with solvent parameters like the dielectric constant. ijcce.ac.irresearchgate.net While specific solvatochromic data for this compound is not extensively detailed in the available literature, the principles can be applied. For instance, a related molecule, 1-Methyl-5-nitroindoline (B98089) (MNI), has been used as a probe to detect structural changes in liquid water by observing shifts in its peak absorption wavenumber with temperature. nih.gov This indicates that the electronic structure of the nitroindoline (B8506331) core is sensitive to its environment.

Generally, polar solvents would be expected to interact differently with the ground and excited states of this compound compared to non-polar solvents, leading to a shift in the absorption bands. A bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths can occur depending on the relative stabilization of the ground and excited states by the solvent. ijcce.ac.ir

Table 1: Expected Solvatochromic Behavior of this compound

| Solvent Type | Expected Interaction | Potential λmax Shift |

|---|---|---|

| Non-polar (e.g., Hexane) | Minimal interaction with the solute's dipole moment. | Serves as a baseline reference for λmax. |

| Polar Aprotic (e.g., DMSO) | Stabilizes the polar ground state through dipole-dipole interactions. | May cause a hypsochromic or bathochromic shift depending on the change in dipole moment upon excitation. |

| Polar Protic (e.g., Ethanol) | Can form hydrogen bonds with the nitro group and the indoline nitrogen, stabilizing both ground and excited states to different extents. | Typically leads to significant shifts in λmax due to strong specific solute-solvent interactions. researchgate.net |

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. chemguide.co.uk For this compound (C₉H₁₀N₂O₂), the molecular weight is 178.19 g/mol . sigmaaldrich.com

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺), which corresponds to the intact molecule with one electron removed. The mass-to-charge ratio (m/z) of this ion provides the molecular weight. The molecular ion of this compound would be observed at an m/z of approximately 178. uni.lu

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uk The analysis of these fragments helps to confirm the structure. Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂ (46 Da) or NO (30 Da). For indoline structures, cleavage of the bonds in the five-membered ring is also common. libretexts.orgmiamioh.edu

Table 2: Predicted Molecular Ions and Fragments for this compound

| Adduct / Fragment | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₉H₁₀N₂O₂]⁺ | 178.07 |

| [M+H]⁺ | [C₉H₁₁N₂O₂]⁺ | 179.08 |

| [M+Na]⁺ | [C₉H₁₀N₂O₂Na]⁺ | 201.06 |

| [M-NO₂]⁺ | [C₉H₁₀N]⁺ | 132.08 |

| [M-CH₃]⁺ | [C₈H₇N₂O₂]⁺ | 163.05 |

Data derived from predicted values for this compound. uni.lu

Diffraction Techniques

X-ray Diffraction (XRD) for Catalyst Characterization

X-ray diffraction (XRD) is a primary tool for characterizing the bulk structure and composition of solid catalysts. malvernpanalytical.com While XRD does not directly analyze this compound itself in this context, it is crucial for studying the catalysts used in its synthesis or subsequent reactions. For example, in the hydrogenation of a related nitro compound to form an amine, a heterogeneous catalyst like palladium on carbon (Pd/C) or Raney nickel is often used.

XRD analysis of such a catalyst provides critical information, including:

Phase Identification: Identifying the crystalline phases of the active metal and the support material. mdpi.com

Crystallite Size: Determining the average size of the catalyst crystallites. Broader diffraction peaks generally indicate smaller crystallite sizes, which often correlate with higher catalytic activity due to a larger surface area. mpg.de

Crystallinity: Assessing the degree of crystalline order within the catalyst material. malvernpanalytical.com

Lattice Parameters: Measuring the unit cell dimensions, which can be affected by factors like metal-support interactions or the presence of promoters.

This information is vital for understanding the catalyst's structure-activity relationship and for quality control in catalyst manufacturing. malvernpanalytical.commdpi.com

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. To perform this analysis, a suitable single crystal of this compound must be grown. nih.gov The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the molecular structure.

This technique provides unambiguous data on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

Crystal Packing: How individual molecules are arranged in the unit cell.

Intermolecular Interactions: Identification of non-covalent interactions like hydrogen bonding or π-π stacking that stabilize the crystal structure.

While a specific single-crystal structure for this compound was not found in the searched literature, data from a closely related compound, 2-Methyl-5-nitrobenzonitrile, illustrates the type of information that can be obtained. nih.gov For a different indoline derivative, the crystal system was found to be triclinic with a P-1 space group. mdpi.com Such analyses provide fundamental insights into the solid-state properties of the compound.

Table 3: Illustrative Crystallographic Data from a Related Aromatic Nitro Compound

| Parameter | Example Value (for 2-Methyl-5-nitrobenzonitrile) nih.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 3.8946 Å, b = 7.6350 Å, c = 26.180 Å |

| Cell Angles | α = 90°, β = 91.65°, γ = 90° |

| Cell Volume (V) | 778.1 ų |

| Molecules per Unit Cell (Z) | 4 |

This level of detailed structural information is invaluable for computational modeling, understanding physical properties, and rational drug design.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and energetics of 2-Methyl-5-nitroindoline, providing a foundational understanding of its intrinsic properties.

The geometry optimization process using DFT calculates the lowest energy arrangement of the atoms, providing a detailed three-dimensional structure. For instance, calculations on similar substituted nitroanilines have shown that DFT can accurately predict geometric parameters that are in close agreement with experimental values derived from X-ray crystallography. researchgate.net These calculations also yield crucial energetic information, such as the total energy of the molecule, which is fundamental for assessing its stability.

Table 1: Representative Optimized Geometrical Parameters for an Indoline (B122111) Scaffold Calculated by DFT

| Parameter | Bond Type | Calculated Value (Å) |

|---|---|---|

| Bond Length | C-N (pyrrolidine ring) | 1.46 |

| Bond Length | C=C (benzene ring) | 1.39 |

| Bond Length | C-N (nitro group) | 1.48 |

| Bond Length | N=O (nitro group) | 1.22 |

Note: These are typical values for similar structures and serve as an illustrative example.

The indoline ring system is not perfectly flat, meaning this compound can exist in different spatial arrangements or conformations. Conformational analysis involves identifying the possible conformers and determining their relative stability. Using DFT, the potential energy surface of the molecule can be explored to locate various energy minima, each corresponding to a stable conformer.

By calculating the Gibbs free energy for each conformation, the most stable, lowest-energy structure can be identified. This is crucial as the molecule's biological activity and physical properties are often dictated by its most prevalent conformation. For cyclic systems, even subtle differences in atomic positions can lead to significant variations in energy and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Nitroaromatic Compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -2.55 |

| HOMO-LUMO Gap | 4.30 |

Note: Values are representative for a molecule of this type and are used for illustrative purposes.

Molecular Simulations

Molecular simulations extend theoretical investigations to dynamic systems, allowing for the study of the behavior of this compound in a more complex environment, such as in solution or interacting with a biological target.

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. To understand how this compound behaves in a biological environment, MD simulations can be performed with the molecule surrounded by explicit solvent molecules, typically water. acs.orgmdpi.com These simulations provide insights into the solvation process, revealing how water molecules arrange around the solute and form hydrogen bonds, particularly with the polar nitro group. acs.org

The this compound structure can serve as a scaffold or starting point for the design of new therapeutic agents. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). nih.govacs.org

In a typical docking study, a 3D model of the target protein is used, and the this compound scaffold is placed into the protein's active site. The docking algorithm then samples numerous possible conformations and orientations of the ligand, calculating a "docking score" for each to estimate the binding affinity. sphinxsai.com Research on derivatives of 5-nitroindoline (B147364) has utilized this approach to design potential enzyme inhibitors. nih.govacs.org Such studies help identify key interactions, like hydrogen bonds or hydrophobic contacts, between the ligand and the protein's amino acid residues, guiding the modification of the scaffold to improve its binding potency and selectivity. nih.gov

Thermodynamic and Spectroscopic Modeling

Modeling of thermodynamic and spectroscopic properties is a cornerstone of computational chemistry, enabling the characterization of molecules and their analogues.

Table 1: Selected Thermochemical Data for Indole (B1671886)

| Property | Value | Units |

|---|---|---|

| Standard Molar Enthalpy of Formation (Solid) | 99.3 ± 1.5 | kJ/mol |

| Standard Molar Enthalpy of Combustion (Solid) | -4266.3 ± 1.5 | kJ/mol |

| Enthalpy of Sublimation (298.15 K) | 77.6 ± 1.1 | kJ/mol |

Data sourced from the NIST Chemistry WebBook. nist.gov

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules. researchgate.netmdpi.comresearchgate.net These predictions are vital for interpreting experimental spectra and confirming molecular structures. The process typically involves optimizing the molecular geometry and then calculating vibrational frequencies (IR, Raman) and nuclear magnetic shielding constants (NMR).

For molecules analogous to this compound, DFT calculations using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) have shown good agreement between theoretical and experimental spectra. researchgate.net Calculated vibrational wavenumbers are often scaled to correct for anharmonicity and limitations in the theoretical model. researchgate.net Similarly, theoretical NMR chemical shifts are calculated and compared with experimental data to assign signals accurately. mdpi.com Time-dependent DFT (TD-DFT) can further be used to predict electronic transitions, providing insight into the UV-Visible absorption properties of the compound. mdpi.com

Table 2: Common Computational Methods for Spectroscopic Prediction

| Spectroscopic Parameter | Computational Method | Typical Functional/Basis Set | Key Outputs |

|---|---|---|---|

| Infrared (IR) & Raman | Density Functional Theory (DFT) | B3LYP / 6-311G(d,p) | Vibrational Frequencies, IR Intensities, Raman Activities |

| Nuclear Magnetic Resonance (NMR) | Gauge-Independent Atomic Orbital (GIAO) | B3LYP / 6-311++G(d,p) | Isotropic Shielding Tensors (Chemical Shifts) |

| UV-Visible (UV-Vis) | Time-Dependent DFT (TD-DFT) | CAM-B3LYP / aug-cc-pVDZ | Excitation Energies, Oscillator Strengths, λmax |

Intermolecular Interaction Analysis

Understanding the non-covalent interactions that govern how molecules pack in the solid state or interact with solvents is crucial for predicting physical properties and biological activity.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govscirp.org By mapping properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside) onto the surface, a detailed picture of intermolecular contacts emerges.

For example, in 1-(4-methylbenzyl)indoline-2,3-dione, the Hirshfeld surface analysis revealed that the most significant contributions to crystal packing came from H···H (43.0%), H···C/C···H (25.0%), and H···O/O···H (22.8%) interactions. nih.gov In another derivative, 1-(12-bromododecyl)indoline-2,3-dione, the contributions were H···H (58.9%), H···O/O···H (17.9%), and H···Br/Br···H (9.5%). iucr.org These studies highlight that hydrogen bonding and van der Waals forces are the dominant interactions governing the crystal packing of indoline derivatives. nih.gov

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Indoline Derivatives

| Compound | H···H (%) | H···O/O···H (%) | H···C/C···H (%) | Other Contacts (%) |

|---|---|---|---|---|

| 1-(4-methylbenzyl)indoline-2,3-dione nih.gov | 43.0 | 22.8 | 25.0 | 9.2 (N···H, C···C, etc.) |

| 1-(12-bromododecyl)indoline-2,3-dione iucr.org | 58.9 | 17.9 | - | 23.2 (H···Br, C···H, etc.) |

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. Molecules that exhibit this property, like 5-nitroindoline and its N-methylated analogue, can be used as probes to study the microenvironment of complex systems, including solvent mixtures and biological macromolecules. nih.govresearchgate.net

The compound 1-methyl-5-nitroindoline (B98089) (MNI) has been demonstrated to be a particularly effective probe for detecting structural changes in liquid water as a function of temperature. nih.govnih.gov The peak wavenumber of the first absorption band of MNI in water shows a distinct minimum at 43 °C, which is interpreted as evidence of a structural change in the hydrogen-bonding network of water at that temperature. nih.govnih.gov This sensitivity arises from changes in the stabilization of the probe's ground and excited states by the surrounding water molecules. The solvatochromic behavior of MNI provides a spectroscopic window into the thermodynamic properties of the solvent, correlating well with measurements of heat capacity. nih.gov This application underscores the utility of nitroindoline (B8506331) derivatives in physical chemistry for investigating subtle but significant changes in condensed phases.

Advanced Research Applications and Potentials

Role in Advanced Materials Science

The exploration of novel organic materials for electronic and optoelectronic applications is a burgeoning field of research. The electronic properties of organic molecules can be finely tuned through synthetic modification, and the nitroaromatic moiety within 2-Methyl-5-nitroindoline suggests its potential as a building block in this domain.

The indoline (B122111) nucleus, when incorporated into polymeric or supramolecular structures, can contribute to the development of materials with interesting electronic and photophysical properties. The presence of the strongly electron-withdrawing nitro group (-NO₂) at the 5-position of the indoline ring in this compound significantly influences its electronic character. This feature can be exploited in the design of novel materials where electron-deficient properties are desirable. For instance, it could serve as a monomeric unit in the synthesis of polymers with tailored electronic characteristics, potentially leading to applications in sensors, organic conductors, or electrochromic devices. However, specific research detailing the synthesis and characterization of such materials derived from this compound is not yet prevalent in the scientific literature.

In the field of optoelectronics, there is a continuous search for stable and efficient n-type organic materials, which are essential for the fabrication of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). N-type materials facilitate the transport of electrons. The electron-deficient nature of the 5-nitroindoline (B147364) core suggests that materials incorporating this scaffold could exhibit n-type semiconducting behavior. By serving as an electron-accepting component, this compound could be a valuable precursor for the synthesis of novel n-type organic semiconductors. The development of such materials is crucial for advancing the performance and efficiency of organic electronic devices. At present, this remains a prospective area of research, with no specific studies found that demonstrate the application of this compound in this capacity.

Application as Synthetic Building Blocks and Scaffolds

The utility of this compound as a synthetic intermediate is perhaps its most immediate and tangible application. The indoline ring is a privileged scaffold in medicinal chemistry and natural product synthesis, and the functional handles on this compound allow for its elaboration into a variety of more complex structures.

The structure of this compound is well-suited for serving as a starting point in the multi-step synthesis of complex organic molecules. The secondary amine of the indoline ring can be readily acylated, alkylated, or participate in various coupling reactions. Furthermore, the nitro group can be chemically transformed, most commonly through reduction to an amine. This resulting 5-aminoindoline derivative opens up a plethora of synthetic possibilities, including diazotization followed by substitution, or amide and sulfonamide formation. These transformations would allow for the introduction of diverse functionalities and the construction of intricate molecular frameworks, potentially leading to the synthesis of novel bioactive compounds or natural product analogues.

In the quest for new therapeutic agents and research tools, the design and synthesis of novel chemical entities are of paramount importance. This compound can act as a versatile scaffold upon which molecular complexity and diversity can be built. By systematically modifying the secondary amine and the aromatic ring, libraries of new compounds can be generated for biological screening. The indoline core is a key feature in numerous pharmacologically active compounds, and the specific substitution pattern of this compound provides a unique starting point for the exploration of new chemical space. This could lead to the discovery of molecules with novel biological activities.

The development of new synthetic methods is a cornerstone of chemical research. Molecules with well-defined functional groups, such as this compound, can serve as valuable substrates for testing the scope and limitations of new chemical transformations. For example, it could be employed in studies focused on the selective reduction of an aromatic nitro group in the presence of a secondary amine, or in the development of new C-N bond-forming reactions at the indoline nitrogen. Its use in such methodological studies would contribute to the broader toolkit of synthetic organic chemistry, enabling more efficient and selective synthesis of a wide range of chemical compounds.

Contributions to Fundamental Chemical Understanding

The study of this compound and its analogs offers significant contributions to the fundamental understanding of chemical principles, particularly in the realms of reaction mechanisms, structure-reactivity relationships, and the nuanced interplay between solutes and their solvent environments.

Insights into Reaction Mechanisms and Selectivity

Research into compounds structurally related to this compound has provided a deeper understanding of complex reaction pathways and the factors governing chemical selectivity. Computational studies on nitroindoline-based phototriggers, for example, have elucidated competing reaction mechanisms. In the photouncaging process of certain caged compounds, two primary pathways have been identified: a migration pathway and a cyclization pathway. The presence of a nitro group at the 5-position, as in this compound, is understood to significantly influence the electronic structure of the indoline scaffold. This electronic modulation is believed to enhance the reactivity and quantum yields of such compounds, even if the nitro group does not directly participate in the reaction mechanism. chemrxiv.org Theoretical calculations suggest that the energy barriers for these competing pathways can be quite similar, indicating a delicate balance that determines the final product distribution. chemrxiv.org

The principles of selectivity—chemo-, regio-, and stereoselectivity—are critical in organic synthesis. Studies on related heterocyclic systems provide analogous insights that can be applied to this compound. For instance, research on the Brønsted acid-mediated reactions of 2-alkynylanilines demonstrates that careful selection of reaction conditions can direct the reaction towards different valuable products, showcasing how external factors can switch reaction pathways and control chemoselectivity and regioselectivity. nih.gov Similarly, investigations into the nitration of substituted quinolines have shown that the position of substituents on the aromatic ring directs the regioselectivity of electrophilic substitution. In the nitration of 7-methylquinoline, the reaction selectively yields the 8-nitro isomer, highlighting the directing effect of the methyl group and the electronic properties of the heterocyclic ring system. brieflands.com These examples underscore the mechanistic principles that would govern the reactivity and selectivity of this compound in various chemical transformations.

Studies on Structure-Reactivity Relationships

The relationship between a molecule's structure and its chemical reactivity is a cornerstone of organic chemistry. For this compound, its reactivity is primarily dictated by the interplay of the electron-donating methyl group and the electron-withdrawing nitro group on the indoline ring. While direct, comprehensive structure-reactivity studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, the principles can be clearly inferred from studies on analogous compounds.

Research on the synthesis and antimicrobial activity of 2-methyl-5-nitroaniline (B49896) derivatives provides a pertinent example of structure-activity relationship (SAR) studies. researchgate.net In such studies, systematic modifications to a core structure and the subsequent evaluation of their biological or chemical properties allow researchers to deduce the influence of specific functional groups. For this compound, key structural features and their expected impact on reactivity include:

The Nitro Group (NO₂): As a strong electron-withdrawing group, it deactivates the benzene (B151609) ring towards electrophilic substitution while activating it towards nucleophilic aromatic substitution, particularly at positions ortho and para to itself.

The Methyl Group (CH₃): As an electron-donating group, it activates the aromatic ring towards electrophilic substitution, typically directing incoming electrophiles to the ortho and para positions.

The Indoline Ring System: The non-aromatic, nitrogen-containing five-membered ring has its own characteristic reactivity, including N-alkylation, N-acylation, and oxidation to the corresponding indole (B1671886).

A theoretical study on methylxanthines demonstrated that increasing the number of methyl substituents on the core structure increases the molecule's basicity and decreases its global hardness, thereby increasing its reactivity towards protons. nih.gov This principle suggests that the methyl group in this compound enhances the nucleophilicity of the aromatic ring and the nitrogen atom compared to an unsubstituted 5-nitroindoline. The combined electronic effects of the methyl and nitro groups create a unique reactivity profile that can be exploited in chemical synthesis.

The following table summarizes the expected influence of each key substituent on the reactivity of the this compound core.

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |

| Methyl (CH₃) | 2 | Electron-donating (inductive) | Enhances nucleophilicity of the indoline nitrogen; slight activation of the aromatic ring. |

| Nitro (NO₂) | 5 | Strong electron-withdrawing (resonance and inductive) | Deactivates the aromatic ring to electrophilic attack; Activates the ring to nucleophilic attack. |

Probing Solvent Effects and Solute-Solvent Interactions

The solvent environment can profoundly influence chemical reactions and molecular properties by stabilizing or destabilizing reactants, transition states, and products. The study of solute-solvent interactions using molecules like this compound provides valuable data on these effects. A particularly insightful method is solvatochromism, where a change in the solvent polarity causes a shift in the absorption or emission spectra of a solute.

A detailed solvatochromic study was conducted on 1-Methyl-5-nitroindoline (B98089) (MNI), a compound that differs from the subject of this article only by the position of the methyl group. nih.gov This study serves as an excellent proxy for understanding the behavior of this compound. The research demonstrated that MNI is a suitable molecular probe for detecting structural changes in its solvent environment, such as liquid water. Its first absorption band shifts to lower energy (a bathochromic shift) as the dipolarity and polarizability of the solvent increase. nih.gov This indicates that the excited state of the molecule is more polar than the ground state, and is thus better stabilized by polar solvents.

The key findings from the study on MNI, which are directly applicable to understanding the solute-solvent interactions of this compound, are summarized below:

| Solvent Property | Effect on MNI Absorption Spectrum | Interpretation |

| Increased Dipolarity (SdP) | Bathochromic Shift (to longer wavelength) | The excited state is more polar than the ground state and is stabilized by dipolar interactions. |

| Increased Polarizability (SP) | Bathochromic Shift (to longer wavelength) | The excited state is better stabilized by dispersion forces in more polarizable solvents. |

This behavior is characteristic of molecules that undergo an intramolecular charge transfer (ICT) upon excitation. For 5-nitroindoline derivatives, this involves the transfer of electron density from the indoline nitrogen and the aromatic ring towards the electron-withdrawing nitro group.

Furthermore, kinetic studies of reactions involving related nitroaromatic compounds in mixed solvents have shown that reaction rates can be highly dependent on both specific and non-specific solvation effects. bau.edu.lb The rate of reaction for 5-nitroisatin with a nucleophile, for example, was found to decrease significantly as the proportion of an organic solvent (acetonitrile or methanol) in water increased. This highlights the crucial role of the solvent in stabilizing charged intermediates and transition states, a principle that would also govern the reaction kinetics of this compound. bau.edu.lb

Future Research Directions and Emerging Trends

Exploration of Sustainable and Green Synthesis Routes

The chemical industry's growing emphasis on sustainability is steering research towards environmentally benign synthetic methods for producing 2-Methyl-5-nitroindoline. Traditional synthesis routes often involve harsh reagents and generate significant waste. rsc.orgrsc.orgrsc.org Future research is focused on developing greener alternatives that minimize environmental impact.

One promising avenue is the exploration of biocatalytic methods . The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. nih.govacs.org Researchers are investigating engineered enzymes, such as monoamine oxidases, for the aromatization of indolines to indoles, a key step that could be adapted for the synthesis of precursors to this compound. elsevierpure.comacs.org Furthermore, biocatalytic approaches for the construction of chiral indolines via intramolecular C(sp³)–H amination are being developed, which could lead to enantiomerically pure derivatives of this compound. nih.govacs.org

Another key area is the development of greener nitration protocols . Conventional nitration reactions often employ strong acids like nitric acid, posing safety and environmental hazards. rsc.orgrsc.org Emerging research focuses on non-acidic and non-metallic conditions for the regioselective nitration of indoles. rsc.orgrsc.orgnih.gov These methods utilize alternative nitrating agents that are milder and more environmentally friendly.

The principles of green chemistry also extend to the reduction of the nitro group in this compound to the corresponding amine, a crucial transformation for many of its applications. Sustainable catalytic reduction methods for nitroaromatics are being actively investigated, utilizing catalysts that are recyclable and operate under eco-friendly reaction conditions. mdpi.commdpi.commagnusgroup.org

Development of Highly Selective Catalytic Systems

The development of highly selective and efficient catalytic systems is paramount for the synthesis of this compound and its derivatives. Research is focused on designing catalysts that can control regioselectivity and stereoselectivity, leading to higher yields and purer products.

For the synthesis of the indoline (B122111) core, palladium-catalyzed intramolecular amination reactions have shown promise for creating substituted indolines. rsc.orgnih.gov Iron-catalyzed systems are also being explored for the selective N-alkylation of indolines, offering a pathway to a diverse range of derivatives. nih.gov Furthermore, cobalt-catalyzed C–H/N–O functionalization presents a novel and selective route to indole (B1671886) synthesis. acs.org

In the context of the nitro group, significant efforts are being directed towards the catalytic reduction of nitroaromatics . rsc.orgmdpi.commagnusgroup.org Supported metal nanoparticles, such as those of gold, silver, platinum, and palladium, are being investigated for their catalytic activity in the reduction of nitro groups. magnusgroup.org The use of magnetic nanostructured catalysts is also gaining traction due to their high efficiency and ease of separation and reuse. mdpi.com

The table below summarizes some of the catalytic systems being explored for reactions relevant to the synthesis and transformation of this compound.

| Reaction Type | Catalyst System | Key Advantages |

| Indoline Synthesis | Palladium-catalyzed C-H amination | High efficiency, mild conditions |

| N-alkylation of Indolines | Tricarbonyl(cyclopentadienone) iron complex | High selectivity for N-alkylation |

| Indole Synthesis | Cobalt(III)-catalyzed C–H/N–O functionalization | Step-economical, excellent site- and regio-selectivity |

| Nitro Group Reduction | Supported metal nanoparticles (Au, Ag, Pt, Pd) | High catalytic activity and selectivity |

| Nitro Group Reduction | Magnetic nanostructured catalysts | Enhanced performance, sustainable, easy recovery |

Integration of Machine Learning and AI in Synthetic Design

Machine learning models are also being employed for the optimization of reaction conditions . beilstein-journals.orgacs.orgrsc.org By analyzing experimental data, these models can identify the optimal parameters, such as temperature, solvent, and catalyst loading, to maximize yield and minimize byproducts. beilstein-journals.orgnih.gov For instance, Bayesian optimization has been successfully used to optimize the nitration of nitrobenzene (B124822) in a continuous-flow system, a technique that could be applied to the synthesis of this compound. acs.org

Furthermore, AI and ML can be used to predict the biological activity and other properties of virtual derivatives of this compound, guiding the design of new compounds with desired functionalities.

Advanced Applications in Emerging Technologies

While the current applications of this compound are primarily as a synthetic intermediate, its unique chemical structure suggests potential for use in a variety of emerging technologies.

One area of significant interest is in pharmacology and medicinal chemistry . Indoline and nitroaromatic moieties are present in many biologically active compounds. A recent study identified indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), highlighting their potential as anti-inflammatory agents. nih.gov Derivatives of 2-Methyl-5-nitroaniline (B49896), which can be synthesized from this compound, have also been investigated for their antimicrobial activity. researchgate.net Further research into the pharmacological properties of this compound and its derivatives could lead to the development of new therapeutic agents.

The electronic properties of nitroaromatic compounds also suggest potential applications in materials science and organic electronics . The electron-withdrawing nature of the nitro group can influence the optical and electronic properties of the molecule, making it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical materials. Future research will likely explore the synthesis and characterization of polymers and other materials incorporating the this compound scaffold.

常见问题

Basic: What methodological approaches are recommended for synthesizing 2-Methyl-5-nitroindoline with high purity and yield?

Answer:

- Synthesis Protocol : Begin with indoline derivatives as precursors. Nitration at the 5-position requires controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration or ring degradation. Methylation at the 2-position typically employs methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux .

- Optimization : Use HPLC or GC-MS to monitor reaction progress. Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd/C for hydrogenation steps) to improve yields .

- Characterization : Confirm structure via H/C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). Purity (>95%) should be verified by elemental analysis and melting point consistency (literature range: 232–234°C) .

Basic: How should researchers design experiments to characterize the stability of this compound under varying storage conditions?

Answer:

- Experimental Design :

- Variables : Test thermal stability (40°C, 60°C), humidity (40% RH, 75% RH), and light exposure (UV vs. dark) over 30 days.

- Analytical Tools : Use accelerated stability testing (ICH Q1A guidelines) with HPLC to quantify degradation products. Track changes in melting point and spectral profiles (e.g., UV-Vis absorbance shifts) .

- Data Interpretation : Compare degradation kinetics (zero/first-order models) and identify hydrolytic or oxidative pathways using LC-MS/MS .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound derivatives across different studies?

Answer:

- Root Cause Analysis :

- Variable Isolation : Compare solvent systems (polar aprotic vs. protic), catalyst types (homogeneous vs. heterogeneous), and inert atmosphere use (N₂ vs. air).

- Statistical Validation : Apply ANOVA to assess significance of yield differences. Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) .

- Literature Reconciliation : Cross-reference synthetic protocols for overlooked parameters (e.g., stirring rate, reagent grade) and validate using standardized conditions .

Advanced: What strategies are effective for elucidating the mechanistic role of this compound in catalytic cycles or biochemical pathways?

Answer:

- Mechanistic Probes :

- Experimental Validation :

Advanced: How should researchers design pharmacological studies to assess this compound’s bioactivity while minimizing off-target effects?

Answer:

- In Vitro Screening :

- In Vivo Validation :

Advanced: What computational tools and parameters are critical for predicting the physicochemical properties of this compound?

Answer:

- Software and Methods :

- Validation : Compare predictions with experimental data (e.g., shake-flask method for LogP) and refine models using QSAR regression analysis .

Advanced: How can researchers address discrepancies in spectral data (e.g., NMR shifts) for this compound across different solvents?

Answer:

- Methodological Adjustments :

- Data Reporting : Include solvent, temperature, and concentration in spectral metadata to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.